Imidazo[1,2-b]benzisothiazol-3(2H)-one, 2-(3-nitrobenzylidene)-, 5,5-dioxide
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Overview
Description
(2E)-2-(3-Nitrobenzylidene)imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one 5,5-dioxide: is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2]benzisothiazoles This compound is characterized by the presence of a nitrobenzylidene group and an imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one core with a 5,5-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(3-Nitrobenzylidene)imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one 5,5-dioxide typically involves the condensation of 3-nitrobenzaldehyde with imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential antibiotic or antifungal agent.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in disease pathways.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of (2E)-2-(3-Nitrobenzylidene)imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. Additionally, the imidazo[1,2-b][1,2]benzisothiazole core can interact with nucleophilic sites on proteins or DNA, potentially inhibiting their function.
Comparison with Similar Compounds
(2E)-2-(3-Nitrobenzylidene)benzothiazol-3(2H)-one: Lacks the imidazo ring but has a similar nitrobenzylidene group.
(2E)-2-(3-Nitrobenzylidene)imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one: Lacks the 5,5-dioxide group but has a similar core structure.
Uniqueness: The presence of both the nitrobenzylidene group and the imidazo[1,2-b][1,2]benzisothiazol-3(2H)-one core with a 5,5-dioxide functional group makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H9N3O5S |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
(2E)-2-[(3-nitrophenyl)methylidene]-5,5-dioxoimidazo[1,2-b][1,2]benzothiazol-3-one |
InChI |
InChI=1S/C16H9N3O5S/c20-16-13(9-10-4-3-5-11(8-10)19(21)22)17-15-12-6-1-2-7-14(12)25(23,24)18(15)16/h1-9H/b13-9+ |
InChI Key |
XGKRNWIJOHOVIA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=N/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N3S2(=O)=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N3S2(=O)=O |
Origin of Product |
United States |
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